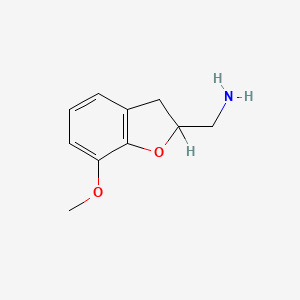
4-(1,3-dioxolan-2-yl)butan-1-amine
Descripción general
Descripción
4-(1,3-Dioxolan-2-yl)butan-1-amine is an organic compound that features a 1,3-dioxolane ring attached to a butylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(1,3-Dioxolan-2-yl)butan-1-amine can be synthesized through the reaction of 1,3-dioxolane with butylamine under specific conditions. The synthesis typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxolane ring . The reaction conditions may include refluxing in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as distillation and crystallization may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dioxolan-2-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(1,3-Dioxolan-2-yl)butan-1-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(1,3-dioxolan-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various nucleophiles and electrophiles . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(1,3-dioxolan-2-yl)butan-1-amine include:
1,3-Dioxanes: These compounds also contain a dioxane ring and share similar chemical properties.
Other 1,3-Dioxolanes: Compounds with different substituents on the dioxolane ring but similar structural features.
Uniqueness
This compound is unique due to its specific combination of a dioxolane ring and a butylamine chain.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
4-(1,3-dioxolan-2-yl)butan-1-amine |
InChI |
InChI=1S/C7H15NO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6,8H2 |
Clave InChI |
MIBJULODGBNTQP-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCCCN |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B8755400.png)

![tert-Butyl 3-bromo-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B8755411.png)

![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B8755427.png)





![3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B8755470.png)
